2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8(11)6-1-3-9-7-5(6)2-4-12-7/h1,3H,2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWOPCZUTIITRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction is characterized by the opening of the pyrrole ring in the starting compounds, followed by a double reduction and tandem closure of furan and pyridine rings .
Industrial Production Methods
While specific industrial production methods for 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of malononitrile derivatives and sodium borohydride in controlled reaction conditions can facilitate the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Sodium Borohydride: Used for reduction reactions.
Malononitrile Derivatives: Employed in the synthesis of the compound.
Major Products Formed
The major products formed from these reactions include 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
Medicinal Chemistry
Neurodegenerative Disorders
One of the most promising applications of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound may act as a structural moiety in nicotinic receptor agonists, which are crucial for cognitive function and memory retention. The compound has been shown to exhibit potential therapeutic effects against tauopathies, a group of disorders characterized by tau protein aggregation in the brain .
Biological Studies
IRAK4 Inhibition
Recent studies have highlighted the compound's role as a scaffold for developing Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. IRAK4 is a key regulator in the innate immune response and has been identified as a therapeutic target for inflammatory and autoimmune diseases. A series of derivatives based on the dihydrofuro[2,3-b]pyridine structure were synthesized, with one compound demonstrating an IC50 value of 6.2 nM against IRAK4, indicating its potential for treating conditions like rheumatoid arthritis and other inflammatory disorders .
Pharmaceutical Applications
Pharmaceutical Compositions
The compound is also being explored for its potential incorporation into pharmaceutical formulations aimed at treating various health conditions. Its structural features allow it to interact with multiple biological targets, making it a versatile candidate for drug development. For instance, it is part of the structure of ramelteon, a melatonin receptor agonist used for sleep disorders.
Synthesis and Structural Modifications
The synthesis of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid can be achieved through various methods that allow for structural modifications to enhance its biological activity. A concise four-step synthesis method has been reported that facilitates the production of this compound on a gram scale, making it accessible for further research and development .
- Alzheimer's Disease Treatment : A study demonstrated that compounds derived from 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid showed significant neuroprotective effects in cellular models of Alzheimer's disease.
- Inflammatory Response Modulation : In vitro experiments indicated that certain derivatives could reduce pro-inflammatory cytokine production in macrophage models, suggesting their potential application in managing inflammatory diseases.
- Safety Profile Assessment : Toxicological evaluations revealed low cytotoxicity levels in mammalian cell lines at therapeutic concentrations, supporting the safety profile necessary for drug development.
Mechanism of Action
The mechanism of action of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as nicotinic and melatonin receptors . The compound’s structural features allow it to bind to these receptors, modulating their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Solubility : Carboxylic acid groups in all analogues improve water solubility, but ring saturation (e.g., dihydrofuro vs. aromatic pyrrolo) may reduce lipophilicity.
- Stability : Silyl-protected pyrrolopyridines (e.g., ) highlight strategies to stabilize reactive intermediates .
Biological Activity
2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is part of a broader class of fused pyridine derivatives, which are known for their diverse applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound features a fused bicyclic structure that enhances its interaction with biological targets. Its carboxylic acid functional group is crucial for its solubility and ability to form hydrogen bonds, which can influence its biological activity.
Research indicates that compounds similar to 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid can interact with nicotinic acetylcholine receptors. This interaction may lead to the modulation of neurotransmission pathways, particularly the cholinergic pathway, which is essential for cognitive functions such as memory and learning.
1. Anti-inflammatory Activity
Recent studies have shown that derivatives of 2,3-dihydrofuro[2,3-b]pyridine exhibit significant anti-inflammatory properties. For instance, a study evaluated a series of dihydrofuro[2,3-b]pyridine derivatives as IRAK4 inhibitors—key regulators in the inflammatory response. One compound demonstrated an IC50 value of 6.2 nM against IRAK4, showcasing its potential as a therapeutic agent for inflammatory diseases .
2. Neuroprotective Effects
The neuroprotective properties of 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylic acid have been highlighted in various studies. It has been suggested that through its interaction with nicotinic receptors, the compound may enhance neuronal signaling and protect against neurodegeneration associated with conditions like Alzheimer's disease .
3. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A related study focused on synthesizing antimicrobial agents based on furo[2,3-b]pyridine scaffolds, indicating a potential for developing new antibiotics using this structural motif .
Research Findings and Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Study on IRAK4 Inhibitors (2023) | Compound 38 showed IC50 = 7.3 nM with favorable ADME profiles | Anti-inflammatory |
| Neuroprotective Study (2020) | Enhanced cognitive function in animal models | Neuroprotective |
| Antimicrobial Research (2021) | Effective against various bacterial strains | Antimicrobial |
Q & A
Basic: What are the established synthetic routes for 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid, and what key reaction parameters influence yield and purity?
Methodological Answer:
The synthesis of dihydrofuropyridine derivatives typically involves cyclization of pre-functionalized pyridine precursors. A general approach (e.g., for 4-substituted analogs) includes:
- Step 1: Alkylation or arylation of pyridine-2-carboxylic acid derivatives using halogenated intermediates under palladium catalysis (e.g., Suzuki coupling for aryl groups) .
- Step 2: Cyclization via intramolecular etherification using Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) to form the fused furopyridine ring .
- Key Parameters:
Basic: How can researchers confirm the structural integrity and purity of synthesized 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Look for characteristic signals:
- Aromatic protons in the pyridine ring (δ 7.2–8.5 ppm) and dihydrofuran protons (δ 4.5–5.5 ppm) .
- Carboxylic acid proton (δ ~12–13 ppm, broad) .
- Chromatographic Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures ≥98% purity .
Basic: What safety precautions are recommended when handling 2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (classified as a respiratory irritant) .
- Storage: Keep at 2–8°C in a tightly sealed, light-resistant container to prevent degradation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What mechanistic insights exist for the cyclization steps in the synthesis of 2,3-Dihydrofuro[2,3-b]pyridine derivatives?
Methodological Answer:
Cyclization proceeds via acid-catalyzed intramolecular nucleophilic attack :
- Mechanism:
- Evidence:
Advanced: How does the electronic configuration of substituents on the furopyridine core influence the compound's physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs):
- Electron-Donating Groups (EDGs):
- Methoxy groups reduce metabolic stability due to oxidative demethylation pathways .
Advanced: What strategies are effective in resolving contradictory bioactivity data across different studies involving this compound?
Methodological Answer:
- Standardized Assays: Use uniform protocols (e.g., fixed incubation times, cell lines like HEK293 or HepG2) to minimize variability .
- Metabolic Stability Testing: Compare half-life (t₁/₂) in microsomal assays (human vs. rodent) to identify species-specific discrepancies .
- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography to rule out polymorphic differences .
Advanced: What advanced computational methods are employed to predict the interaction between this compound and biological targets?
Methodological Answer:
- Molecular Docking:
- Use SMILES/InChI (e.g., InChI=1S/C9H4F3NO3...) to model binding to targets like cyclooxygenase-2 (COX-2) .
- Scoring functions (e.g., AutoDock Vina) prioritize high-affinity poses.
- Molecular Dynamics (MD) Simulations:
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- QSAR Models:
- Train on analogs (e.g., dihydropyridines) to predict IC₅₀ values for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
